5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one

Solvent extraction Metal chelation Radiochemistry

Standard non-fluorinated 4-acylpyrazolones (e.g., HPMBP) cannot extract at pH<2, forcing time-consuming neutralization. HPMTFP (pKa≈2.7) solves this: • Sc(III) extracted quantitatively at pH 0.6 from ore digest; no matrix precipitation. • Selective Hg/Mn/Co extraction with complete Se(IV) exclusion at pH 4. • Unique M(PMTFP)₃·HPMTFP self-adduct with lighter f-elements enables intra-group separations unattainable with HPMBP/HPMAP.

Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
CAS No. 1691-93-6
Cat. No. B162159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one
CAS1691-93-6
Molecular FormulaC12H9F3N2O2
Molecular Weight270.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C(F)(F)F
InChIInChI=1S/C12H9F3N2O2/c1-7-9(10(18)12(13,14)15)11(19)17(16-7)8-5-3-2-4-6-8/h2-6,16H,1H3
InChIKeyXJJDGTPFEFAAMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Baseline of HPMTFP


5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one (CAS 1691-93-6), also widely referred to as 1-phenyl-3-methyl-4-trifluoroacetyl-5-pyrazolone (HPMTFP or TMPP), is a fluorinated 4-acylpyrazolone ligand. Its molecular formula is C12H9F3N2O2 with a molecular weight of 270.21 g/mol, and commercial material is typically offered at ≥96% purity with a melting point in the 144–149 °C range . The compound possesses a significantly enhanced acidity (pKa ≈ 2.7) relative to its non-fluorinated 4-acylpyrazolone analogs, owing to the strong electron-withdrawing effect of the trifluoroacetyl substituent at the 4-position [1].

Why Generic 4-Acylpyrazolones Cannot Substitute HPMTFP


Within the 4-acylpyrazolone chelating ligand family, the identity of the 4-acyl substituent exerts first-order control over the ligand's acidity, metal-ion selectivity, and extraction pH window. Commercial off-the-shelf substitution of HPMTFP (4-trifluoroacetyl) with the more common and less expensive 4-benzoyl analog HPMBP (pKa ≈ 4.2) or 4-acetyl analog HPMAP (pKa ≈ 3.8) fundamentally alters the extractive chemistry: the target compound can quantitatively extract hard metal ions from solutions at pH values up to 1.5 units lower than its non-fluorinated counterparts [1]. Furthermore, the trifluoroacetyl group induces a distinct self-adduct stoichiometry with lighter lanthanides and actinides—M(PMTFP)₃·HPMTFP—which is not observed with the heavier lanthanides or when using HPMBP or HPMAP [2]. These differences mean that a procurement decision based solely on the pyrazolone core scaffold, without specifying the 4-trifluoroacetyl substituent, carries a high risk of obtaining a compound that fails to deliver the required extraction efficiency, selectivity, or speciation behavior.

Quantitative Differentiation Against Closest Analogs


Acid Strength Advantage Over Non-Fluorinated Analogs

5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one (HPMTFP) exhibits a pKa of 2.7, making it a substantially stronger acid than its closest structural analogs: 1-phenyl-3-methyl-4-acetylpyrazolone (HPMAP, pKa 3.8) and 1-phenyl-3-methyl-4-benzoylpyrazolone (HPMBP, pKa 4.2) [1]. This difference of approximately 1.1 and 1.5 pKa units, respectively, translates to HPMTFP being approximately 10 to 30 times more acidic, which directly enables quantitative metal-ion extraction from more strongly acidic aqueous phases where HPMAP and HPMBP would remain largely protonated and ineffective [1].

Solvent extraction Metal chelation Radiochemistry

Selective Self-Adduct Speciation with Lighter f-Elements

In liquid-liquid extraction studies from chloroform and benzene, HPMTFP forms a unique self-adduct species of the type M(PMTFP)₃·HPMTFP with the lighter trivalent actinides Am(III) and Cm(III) and with the lighter lanthanide Eu(III), whereas only the simple chelate M(PMTFP)₃ is formed with heavier lanthanides and actinides such as Cf(III), Tb(III), Tm(III), and Lu(III) [1]. This self-adduct behavior is specific to the 4-trifluoroacetyl substituent; analogous adduct formation is not reported for the 4-benzoyl (HPMBP) or 4-acetyl (HPMAP) derivatives under comparable extraction conditions, providing a qualitative speciation differentiation [1].

Actinide extraction Lanthanide speciation Nuclear waste separation

Selective Transition Metal Extraction over Selenium(IV)

Using an equimolar 0.05 M mixture of HPMTFP and triphenylphosphine oxide (TPPO) in chloroform, quantitative extraction of Hg(II), Mn(II), and Co(II) is achieved at pH 4, while Se(IV) remains completely unextracted under these identical conditions [1]. This selectivity profile, where three divalent transition metals are quantitatively removed while Se(IV) remains in the aqueous phase, provides a practically exploitable separation window. No equivalent quantitative selectivity dataset at pH 4 has been reported for the non-fluorinated HPMBP or HPMAP with TPPO in the same experimental context, making this an operational advantage specific to the trifluoroacetyl-bearing ligand [1].

Transition metal extraction Analytical chemistry Selective separation

Scandium Recovery from Strongly Acidic Matrices

In a validated analytical method for the determination of scandium in phosphate ores, HPMTFP (0.1 M in n-butyl ether) is used to selectively extract Sc(III) at pH 0.6, followed by back-stripping with 0.63 M acid at pH 0.2 to remove co-extracted rare-earth elements [1]. This operational pH of 0.6 is approximately 3–3.6 pH units below the effective extraction onset for HPMBP (pKa 4.2) and HPMAP (pKa 3.8), meaning these non-fluorinated analogs would be largely protonated and ineffective at pH 0.6. The demonstrated analytical application confirms that only the trifluoroacetyl-substituted chelator provides the necessary acid stability for this separation [1].

Scandium extraction Rare earths Phosphate ore analysis

Validated Application Scenarios for HPMTFP


Nuclear Fuel Reprocessing from High-Acidity Solutions

HPMTFP's low pKa of 2.7 enables direct extraction of trivalent actinides (Am, Cm, Cf) and lanthanides from nitric acid solutions at acidities where HPMBP (pKa 4.2) and HPMAP (pKa 3.8) remain predominantly protonated and partition poorly into the organic phase [1]. Additionally, the differential self-adduct formation—where lighter actinides (Am, Cm) form M(PMTFP)₃·HPMTFP while heavier trans-plutonium elements form only M(PMTFP)₃—offers a potential intra-group separation not achievable with non-fluorinated 4-acylpyrazolones [2]. Procurement of the 4-trifluoroacetyl derivative is therefore essential for process development in actinide partitioning.

Scandium Determination in Phosphate Rock Digests

The validated analytical protocol employs HPMTFP (0.1 M in n-butyl ether) to selectively extract Sc(III) at pH 0.6 directly from acidic ore digest solutions, eliminating the need for pH neutralization that would risk precipitation of accompanying matrix elements [3]. Non-fluorinated 4-acylpyrazolones cannot operate at this extreme acidity, making HPMTFP the only viable chelating extractant for this specific analytical workflow among the common 4-acylpyrazolone class.

Removal of Hg, Mn, and Co from Selenium-Containing Streams

At pH 4 with equimolar HPMTFP and TPPO in chloroform, quantitative extraction of Hg(II), Mn(II), and Co(II) is achieved while Se(IV) is quantitatively excluded [4]. This high-selectivity separation at a single, easily maintained pH provides a reproducible method suitable for environmental or industrial sample cleanup, where non-fluorinated analogs may require higher pH or show altered selectivity profiles.

Fundamental f-Element Coordination Chemistry Studies

The unique self-adduct stoichiometry M(PMTFP)₃·HPMTFP observed exclusively with lighter f-elements (Am, Cm, Eu) vs. simple M(PMTFP)₃ chelates for heavier f-elements makes this compound a critical tool for mechanistic investigations into f-element coordination chemistry [2]. Investigators studying actinide-ligand interactions or lanthanide-contraction effects should specify the 4-trifluoroacetyl derivative to ensure the speciation behavior reported in the literature is reproducible.

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